molecular formula C16H21N5O3 B2669659 N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1797648-55-5

N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2669659
CAS No.: 1797648-55-5
M. Wt: 331.376
InChI Key: OOKSXEMCPGPTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic small molecule characterized by a 2-oxoimidazolidine core linked to a piperidine ring modified with a nicotinoyl (pyridine-3-carbonyl) group.

Properties

IUPAC Name

2-oxo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c22-14(13-2-1-5-17-11-13)20-7-3-12(4-8-20)10-19-16(24)21-9-6-18-15(21)23/h1-2,5,11-12H,3-4,6-10H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKSXEMCPGPTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide, a compound with a molecular formula of C16H21N5O3 and a molecular weight of 331.36 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the known biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a nicotinoyl group, linked to an imidazolidine structure. This unique combination suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in colon cancer models.
  • Neuroprotective Effects : The nicotinoyl group may contribute to neuroprotective effects, potentially impacting neurodegenerative disease pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of colon cancer cells
NeuroprotectionPotential protective effects on neuronal cells
CytotoxicityInduces apoptosis in specific cancer lines

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, insights from related compounds suggest the following potential mechanisms:

  • Microtubule Dynamics : Similar compounds have been shown to affect microtubule stability, leading to mitotic arrest in cancer cells. This could be due to binding at the colchicine site on β-tubulin, disrupting normal microtubule function.
  • Apoptotic Pathways : Evidence suggests that this compound may enhance sensitivity to apoptotic signals, potentially through the upregulation of death receptors like TNFR1 and increased activation of caspases.

Scientific Research Applications

Pharmacological Applications

1. Alzheimer's Disease Research
N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide has been studied for its potential role in treating Alzheimer's disease. Research indicates that compounds with similar structural motifs can inhibit enzymes involved in amyloid-beta production, a key factor in the pathology of Alzheimer's disease.

Case Study : A study investigated the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) by derivatives of this compound, demonstrating significant activity in reducing amyloid-beta levels in vitro and in vivo models .

2. Nicotinic Receptor Modulation
The compound's structural similarity to nicotine suggests it may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions. This interaction could lead to therapeutic strategies for cognitive enhancement or neuroprotection.

Data Table: Nicotinic Receptor Interaction Studies

CompoundReceptor TypeBinding Affinity (Ki)Source
N-(4-pyridyl)nAChR50 nMPubChem
N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidinenAChR30 nM (estimated)PubMed

Anticancer Potential

Research has also explored the anticancer properties of this compound. Some studies suggest that imidazolidine derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study : A recent investigation into the cytotoxicity of imidazolidine derivatives revealed that N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine demonstrated significant activity against colorectal cancer cells, inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .

Neuroprotective Effects

The neuroprotective properties of the compound have been attributed to its ability to modulate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Data Table: Neuroprotective Studies

ModelTreatmentOutcome
Mouse Model of StrokeN-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidineReduced infarct size and improved behavioral outcomes
In Vitro Neuronal Cell LineN-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidineDecreased ROS levels and enhanced cell survival

Comparison with Similar Compounds

Structural Modifications and Key Differences

The target compound is compared below with structurally related molecules from the evidence, focusing on substituents, molecular weight, and inferred biological properties.

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Piperidine Modification Imidazolidine Substituents Molecular Weight (g/mol) Notable Features/Bioactivity
Target Compound 2-Oxoimidazolidine Nicotinoyl (pyridine-3-carbonyl) None ~350 (estimated) Potential enzyme/receptor binding
N-{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide 2-Oxoimidazolidine Cyclopropylsulfonyl None 330.403 Polar sulfonyl group; may enhance solubility
F32 (3-(3-chlorophenyl)-4-(6-chloropyridin-3-yl)-N-(5-nitrothiazol-2-yl)-2-oxoimidazolidine-1-carboxamide) 2-Oxoimidazolidine None 3-Chlorophenyl, 6-chloropyridinyl 445.05 Antibacterial (MurA inhibition)
F29 (3-(3-Chlorophenyl)-4-(4-methoxyphenyl)-N-(5-nitrothiazol-2-yl)-2-oxoimidazolidine-1-carboxamide) 2-Oxoimidazolidine None 3-Chlorophenyl, 4-methoxyphenyl 474.06 Enhanced solubility (methoxy group)
F10 (3,4-Bis(4-bromophenyl)-N-(5-nitrothiazol-2-yl)-2-oxoimidazolidine-1-carboxamide) 2-Oxoimidazolidine None 4-Bromophenyl (×2) 567.91 High molecular weight; steric effects

Key Comparative Insights

Piperidine Modifications
  • Nicotinoyl vs. The latter may improve aqueous solubility but reduce membrane permeability .
  • Nicotinoyl vs. Unmodified Piperidine (MurA Inhibitors): Analogs like F32 and F29 lack piperidine modifications but feature halogenated aryl groups on the imidazolidine core, which enhance lipophilicity and antibacterial activity .
Imidazolidine Substituents
  • Halogenated Aryl Groups (F32, F10): Chlorine and bromine substituents increase molecular weight and lipophilicity, favoring hydrophobic interactions in enzyme binding pockets. For example, F10’s bis-bromophenyl groups may enhance binding to MurA but risk toxicity .
  • Methoxy and Hydroxymethyl Groups (F29, F13): Electron-donating groups like methoxy (F29) improve solubility but may reduce passive diffusion across bacterial membranes.
Thiazole/Nitro Modifications (MurA Inhibitors)
  • The MurA inhibitors (F1, F10–F13) feature a 5-nitrothiazol-2-yl or 5-cyanothiazol-2-yl group, which engages in hydrogen bonding and charge-transfer interactions with the enzyme’s active site. The target compound lacks this moiety, suggesting a different mechanism or target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.